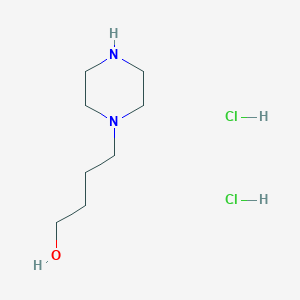
1-(ピペラジン-1-イル)ブタン-1-オール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperazin-1-yl)butan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, and medicine.
科学的研究の応用
4-(Piperazin-1-yl)butan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)butan-1-ol dihydrochloride typically involves the reaction of piperazine with butanol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process involves:
Reacting piperazine with butanol: This step forms the intermediate 4-(Piperazin-1-yl)butan-1-ol.
Formation of dihydrochloride salt: The intermediate is then treated with hydrochloric acid to yield 4-(Piperazin-1-yl)butan-1-ol dihydrochloride.
Industrial Production Methods
In industrial settings, the production of 4-(Piperazin-1-yl)butan-1-ol dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale reaction vessels: These are used to mix piperazine and butanol.
Controlled addition of hydrochloric acid: This ensures the formation of the dihydrochloride salt.
Purification steps: These include filtration and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
4-(Piperazin-1-yl)butan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Amines or alcohols.
Substitution products: Various derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-(Piperazin-1-yl)butan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound interacts with enzymes and receptors in biological systems.
Pathways involved: It can modulate signaling pathways and biochemical processes, leading to its observed effects.
類似化合物との比較
4-(Piperazin-1-yl)butan-1-ol dihydrochloride can be compared with other similar compounds:
4-(4-Methylpiperazin-1-yl)butan-1-ol: This compound has a similar structure but with a methyl group substitution.
1-Piperidin-4-ylpropan-1-ol: This compound has a piperidine ring instead of a piperazine ring.
4-(4-Chlorophenyl)butan-1-ol: This compound has a chlorophenyl group instead of a piperazine ring.
Conclusion
4-(Piperazin-1-yl)butan-1-ol dihydrochloride is a versatile compound with significant applications in scientific research. Its unique chemical properties and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry.
特性
IUPAC Name |
4-piperazin-1-ylbutan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c11-8-2-1-5-10-6-3-9-4-7-10;;/h9,11H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLFLZVCMBWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














